molecular formula C17H19ClN2O2S B4118477 1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea

1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea

Cat. No.: B4118477
M. Wt: 350.9 g/mol
InChI Key: DDUBKNLOGZMBQY-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) linked to a 4-chlorophenyl ethyl group and a 3,4-dimethoxyphenyl group. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O2S/c1-21-15-8-7-14(11-16(15)22-2)20-17(23)19-10-9-12-3-5-13(18)6-4-12/h3-8,11H,9-10H2,1-2H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUBKNLOGZMBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=S)NCCC2=CC=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea typically involves the reaction of 4-chlorophenethylamine with 3,4-dimethoxyphenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

4-chlorophenethylamine+3,4-dimethoxyphenyl isothiocyanateN-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea\text{4-chlorophenethylamine} + \text{3,4-dimethoxyphenyl isothiocyanate} \rightarrow \text{1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea} 4-chlorophenethylamine+3,4-dimethoxyphenyl isothiocyanate→N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea can undergo various types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. The aromatic rings may also participate in π-π interactions, further modulating the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dichlorophenyl)thiourea
  • N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)urea

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-N’-(3,4-dimethoxyphenyl)thiourea is unique due to the presence of both a 4-chlorophenyl ethyl group and a 3,4-dimethoxyphenyl group, which confer distinct electronic and steric properties. These features influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea
Reactant of Route 2
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1-[2-(4-Chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)thiourea

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